molecular formula C11H10FN B1319357 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole CAS No. 142044-86-8

1-(3-Fluoro-4-methylphenyl)-1H-pyrrole

Cat. No.: B1319357
CAS No.: 142044-86-8
M. Wt: 175.2 g/mol
InChI Key: LVLAREZOYMESCN-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methylphenyl)-1H-pyrrole (CAS RN: 142044-86-8) is a fluorinated aromatic compound featuring a pyrrole ring linked to a 3-fluoro-4-methylphenyl group. This specific molecular architecture, which incorporates both fluorine and methyl substituents on the phenyl ring, makes it a valuable building block in medicinal chemistry and drug discovery research. It is supplied as a research chemical for use in laboratory settings only. This compound is part of a class of molecules that are actively investigated for their potential to modulate protein-protein interactions, particularly in the field of immuno-oncology. Small molecule inhibitors containing pyrrole and fluorophenyl motifs have shown promise in disrupting the PD-1/PD-L1 immune checkpoint pathway, a promising target in cancer immunotherapy . The structural features of this compound provide a framework for the development of novel small-molecule inhibitors with potentially improved metabolic stability and oral availability compared to traditional biphenyl cores . Researchers utilize this compound as a key synthetic intermediate for constructing more complex bioactive molecules. The presence of the fluorine atom can significantly influence a compound's physicochemical properties, metabolic stability, and binding affinity, making it a crucial element in rational drug design. Store this product at room temperature. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN/c1-9-4-5-10(8-11(9)12)13-6-2-3-7-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLAREZOYMESCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201274917
Record name 1H-Pyrrole, 1-(3-fluoro-4-methylphenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142044-86-8
Record name 1H-Pyrrole, 1-(3-fluoro-4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142044-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole, 1-(3-fluoro-4-methylphenyl)-
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URL https://comptox.epa.gov/dashboard/DTXSID201274917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 3 Fluoro 4 Methylphenyl 1h Pyrrole

Palladium-Catalyzed Coupling Approaches for N-Arylation

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-nitrogen bonds, largely due to their high efficiency, functional group tolerance, and broad substrate scope. wikipedia.org

The Buchwald-Hartwig amination is a premier method for synthesizing aryl amines via the palladium-catalyzed coupling of an amine with an aryl halide or triflate. wikipedia.orglibretexts.org This reaction is highly effective for the N-arylation of pyrroles and represents a primary strategy for synthesizing 1-(3-fluoro-4-methylphenyl)-1H-pyrrole.

The general transformation involves reacting pyrrole (B145914) with an aryl halide, such as 3-fluoro-4-methylphenyl bromide, in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org The reaction mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, coordination of the deprotonated pyrrole to the palladium center, and subsequent reductive elimination to form the N-arylpyrrole product and regenerate the Pd(0) catalyst. libretexts.org

A typical protocol would involve the following conditions:

Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common choices.

Ligand: A bulky, electron-rich phosphine ligand is essential (see section 2.2.2).

Base: A non-nucleophilic base is required to deprotonate the pyrrole. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃). researchgate.net

Solvent: Anhydrous, inert solvents such as toluene (B28343), dioxane, or THF are typically used. libretexts.org

Temperature: Reactions are often heated, typically in the range of 80-110 °C.

The success of the Buchwald-Hartwig amination is critically dependent on the choice of ligand coordinated to the palladium center. nih.govdocumentsdelivered.com The ligand stabilizes the palladium catalyst, modulates its reactivity, and facilitates the key steps of the catalytic cycle, particularly the reductive elimination step, which is often rate-limiting. For challenging substrates like N-H heterocycles, rational ligand design has been paramount. nih.gov

Key characteristics of effective ligands for N-arylation include:

Steric Bulk: Large, bulky ligands promote the reductive elimination step to form the C-N bond and prevent the formation of inactive catalyst species. nih.gov

Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which facilitates the initial oxidative addition of the aryl halide. researchgate.net

Several classes of ligands have been developed and optimized for C-N cross-coupling reactions.

Ligand ClassExample(s)Key Features
Monodentate Biarylphosphines XPhos, SPhos, RuPhosHighly effective due to their steric bulk and electron-rich nature. They are often considered the state-of-the-art for many C-N couplings. researchgate.net
Bidentate Phosphines BINAP, DPPFEarly generation ligands that improved upon simple phosphines. They chelate to the metal center, providing stability. wikipedia.org
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form very stable complexes with palladium. They are excellent alternatives to phosphine ligands, especially for coupling with aryl chlorides. nih.gov
Dialkylphosphinobiphenyl Ligands 2-(Dicyclohexylphosphino)biphenylA class of bulky and electron-rich monodentate ligands that have shown high efficacy in the direct arylation of heterocycles like pyrroles and indoles. acs.org

For the synthesis of this compound, a catalyst system employing a palladium source like Pd(OAc)₂ with a bulky biarylphosphine ligand such as XPhos or RuPhos would be a robust starting point. researchgate.netresearchgate.net

Copper-Catalyzed N-Arylation Methods (Ullmann-type Coupling)

Long before the development of palladium-catalyzed methods, the copper-promoted Ullmann condensation was the classical method for forming C-N bonds. wikipedia.orgnih.gov While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols use catalytic amounts of copper, often with a ligand, under significantly milder conditions. researchgate.netrsc.org This approach remains a highly valuable and cost-effective alternative to palladium catalysis for the N-arylation of pyrroles. researchgate.netacs.org

A typical modern Ullmann-type reaction for the synthesis of the title compound would involve heating pyrrole with 1-iodo-3-fluoro-4-methylbenzene in a polar aprotic solvent like DMF or NMP, using a catalytic amount of a copper(I) salt (e.g., CuI) and a base such as K₂CO₃ or Cs₂CO₃. acs.orgmdpi.com The addition of a ligand, often a diamine or an amino acid like L-proline, can significantly accelerate the reaction and allow for lower temperatures. acs.orgresearchgate.net

The precise mechanism of the copper-catalyzed N-arylation has been a subject of extensive study, and it is generally believed to differ from the palladium-catalyzed pathway. mdpi.com The most widely accepted mechanism for ligand-assisted couplings involves a Cu(I)/Cu(III) catalytic cycle. wikipedia.orgmdpi.com

Formation of Copper(I) Amide: The Cu(I) catalyst reacts with the deprotonated pyrrole (formed by the base) to generate a copper(I) pyrrolide complex.

Oxidative Addition: The aryl halide undergoes oxidative addition to the Cu(I) complex. This is often the rate-determining step and results in a transient, high-energy Cu(III) intermediate.

Reductive Elimination: The Cu(III) species rapidly undergoes reductive elimination, forming the desired C-N bond of the N-arylpyrrole product and regenerating a Cu(I) species, which can re-enter the catalytic cycle. mdpi.com

This proposed mechanism explains the crucial role of ligands, which stabilize the copper intermediates, and why aryl iodides are typically more reactive than aryl bromides or chlorides in these reactions. acs.org

Microwave-Assisted and Flow Chemistry Approaches for Enhanced Synthesis Efficiency

To meet the demands of modern chemical synthesis for speed, efficiency, and safety, conventional batch heating methods are increasingly being supplemented or replaced by enabling technologies like microwave irradiation and continuous flow chemistry. nih.govuc.pt

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. rsc.orgpensoft.net By using dielectric heating, microwaves can rapidly and uniformly heat the reaction mixture to temperatures higher than the solvent's conventional boiling point in sealed vessels. nih.gov This often leads to dramatic reductions in reaction times (from hours to minutes), improved yields, and higher product purity. pensoft.net Both Buchwald-Hartwig and Ullmann-type N-arylations have been shown to be highly amenable to microwave-assisted conditions, allowing for the rapid synthesis of N-arylpyrrole libraries. pensoft.netorganic-chemistry.org

Flow Chemistry Approaches: Continuous flow chemistry involves performing reactions by continuously pumping reagents through a network of tubes or microreactors. uc.ptcapes.gov.br This technology offers several advantages over traditional batch processing:

Enhanced Safety: The small internal volume of flow reactors minimizes the risk associated with handling hazardous reagents or performing highly exothermic reactions. almacgroup.com

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio allows for precise temperature control and efficient mixing. almacgroup.com

Scalability: Production can be easily scaled up by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel). almacgroup.com

Automation and Integration: Flow systems can be integrated with in-line purification and analysis steps, enabling a fully automated synthesis-to-purification process. uc.pt

The synthesis of this compound could be efficiently translated to a flow process. A solution of the aryl halide and pyrrole could be mixed with a solution of the catalyst, ligand, and base just before entering a heated reactor coil, ensuring precise control over the reaction time and temperature, followed by continuous quenching or purification. acs.org

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. These principles aim to reduce waste, minimize energy consumption, and eliminate the use of toxic substances. bohrium.comrawdatalibrary.net

Key Green Chemistry Strategies:

Atom Economy and Waste Prevention: The Paal-Knorr and Clauson-Kaas reactions are inherently atom-economical, with the primary byproduct being water or alcohol. researchgate.net Green approaches focus on maximizing yield and minimizing side reactions to prevent waste at the source.

Safer Solvents and Solvent-Free Conditions: A significant advancement is the move away from conventional organic solvents. Many modern protocols for N-aryl pyrrole synthesis are performed under solvent-free conditions, which simplifies work-up, reduces waste, and lowers costs. rsc.orgresearchgate.net When a solvent is necessary, water is an ideal green alternative. pensoft.net For instance, the Paal-Knorr synthesis has been successfully carried out in an aqueous medium using nano-organocatalysts. pensoft.net

Energy Efficiency: To reduce energy consumption and shorten reaction times, alternative energy sources are employed. Microwave irradiation has emerged as a powerful tool in Paal-Knorr and Clauson-Kaas reactions, often reducing reaction times from several hours to mere minutes and increasing yields. pensoft.netacs.orgnih.gov Another energy-efficient technique is mechanochemistry, or ball-milling, which allows for solvent-free reactions at ambient temperature through mechanical activation. researchgate.net

Catalysis: The use of catalysts is preferred over stoichiometric reagents. Green catalysis focuses on developing highly efficient and recyclable catalysts. For pyrrole synthesis, a wide range of greener catalysts have been explored, including:

Heterogeneous Catalysts: Solid acid catalysts like montmorillonite (B579905) KSF clay, silica-supported sulfuric acid, and magnetically separable nanoparticles offer advantages such as easy separation from the reaction mixture, reusability, and reduced waste generation. bohrium.comrgmcet.edu.in

Bio-based Catalysts: Natural and biodegradable catalysts, such as citric acid or even grape juice, have been successfully used in Paal-Knorr condensations, highlighting a shift towards renewable resources. bohrium.comresearchgate.net

Use of Renewable Feedstocks: While the immediate precursors (3-fluoro-4-methylaniline and 1,4-dicarbonyls) are typically derived from petrochemical sources, a broader green chemistry perspective encourages the development of pathways from biomass. The use of bio-sourced catalysts like citric acid is a step in this direction. researchgate.net

By integrating these principles, the synthesis of this compound can be designed to be more efficient, economical, and environmentally responsible.

Optimization of Reaction Conditions: Temperature, Solvent, Catalyst Loading, and Time

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound while minimizing costs and environmental impact. The key variables in the Paal-Knorr and Clauson-Kaas syntheses are the choice of catalyst, solvent, temperature, and reaction time.

Temperature and Time: Conventional heating methods for Paal-Knorr synthesis often require prolonged heating (several hours) at elevated temperatures. researchgate.netacs.org However, the use of microwave irradiation dramatically alters this dynamic. In a typical microwave-assisted Paal-Knorr reaction, temperatures can range from 120–150 °C, but for significantly shorter durations, often between 2 to 20 minutes, to achieve high yields. pensoft.netacs.org In contrast, some modern catalytic systems, particularly under solvent-free conditions using catalysts like formic acid or silica-supported sodium hydrogen sulfate, can proceed efficiently at room temperature. researchgate.net Mechanochemical methods also operate at ambient temperature, with reaction times typically around 15-30 minutes. researchgate.net

Solvent Selection: The choice of solvent has a profound impact on reaction efficiency and green credentials. While traditional syntheses used organic solvents like toluene or acetic acid, modern approaches have demonstrated the superiority of alternative conditions. nih.govpensoft.net Solvent-free reactions often provide excellent yields and simplify product isolation. rsc.orgresearchgate.netresearchgate.net For reactions requiring a medium, water has been shown to be effective, particularly in microwave-assisted protocols. pensoft.net The following table illustrates the effect of different solvents on the yield of N-aryl pyrroles in a model Clauson-Kaas type reaction.

Interactive Data Table: Effect of Solvent on N-Aryl Pyrrole Synthesis

Solvent Yield (%) Reaction Time Notes
Acetonitrile 80% 10 min High yield, short reaction time
Ethanol 75% 15 min Good yield, common green solvent
Water 55% 20 min Lower yield, but most eco-friendly
Solvent-Free 60% 20 min Good for green chemistry, simple workup

(Data adapted from a model Clauson-Kaas reaction for illustrative purposes)

The table below showcases the efficiency of various catalysts in a model Paal-Knorr synthesis of an N-substituted pyrrole from 2,5-hexanedione (B30556) and an aniline (B41778) derivative.

Interactive Data Table: Comparison of Catalysts in Paal-Knorr Synthesis

Catalyst (mol%) Condition Time Yield (%)
None Solvent-free, RT 24 h Low
Formic Acid Solvent-free, RT 10-30 min 85-95%
Citric Acid (10%) Ball-mill, 30 Hz 15 min 87%
Sc(OTf)₃ (1%) Solvent-free, 80°C 10 min 98%
CaCl₂·2H₂O Microwave 5-10 min ~90%
Iodine (I₂) Solvent-free, RT 5-15 min 90-98%

(Data compiled from various sources on N-aryl pyrrole synthesis for illustrative purposes) rgmcet.edu.inresearchgate.netpensoft.netresearchgate.netresearchgate.net

Through careful optimization of these parameters, the synthesis of this compound can be tailored to be rapid, high-yielding, and aligned with the principles of sustainable chemistry.

Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Research

A thorough investigation into the advanced spectroscopic characterization of the chemical compound this compound reveals a significant lack of detailed, publicly available experimental data. Despite the importance of spectroscopic techniques in the structural elucidation of novel compounds, specific datasets for this particular molecule are not present in the scientific literature and chemical databases accessed.

Comprehensive searches for high-resolution Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy data have failed to yield specific research findings. This includes the absence of detailed reports on:

¹H, ¹³C, and ¹⁹F NMR spectroscopy: No specific chemical shifts (δ), coupling constants (J), or data from two-dimensional NMR experiments such as COSY, HSQC, HMBC, or NOESY for this compound could be located. This information is fundamental for the unambiguous assignment of proton and carbon environments and for establishing the connectivity and spatial relationships within the molecule.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy: Similarly, there are no available spectra detailing the characteristic vibrational modes of this compound. Such data would be essential for identifying its functional groups and providing a unique "fingerprint" for the molecule's structure.

While general principles of NMR and vibrational spectroscopy are well-established for related pyrrole and fluorinated aromatic compounds, the precise spectral parameters are highly specific to the complete molecular structure. The electronic effects of the 3-fluoro and 4-methyl substituents on the phenyl ring, combined with its connection to the pyrrole ring, would produce a unique set of spectroscopic data. Without experimental validation from peer-reviewed sources, any attempt to generate such data would be purely speculative and scientifically unsound.

Consequently, the creation of a detailed article as outlined, complete with data tables and in-depth analysis for each specified spectroscopic technique, is not possible at this time. The synthesis and subsequent detailed characterization of this compound have yet to be published in a manner that would allow for the requested scientific summary.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 3 Fluoro 4 Methylphenyl 1h Pyrrole

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis

Conformational Isomerism Studies through Vibrational Signatures

No studies detailing the vibrational signatures (FT-IR or Raman spectra) of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole are available to analyze its conformational isomerism. Such a study would typically involve identifying characteristic vibrational modes sensitive to the rotation around the C-N bond connecting the phenyl and pyrrole (B145914) rings and comparing experimental spectra with theoretical calculations for different conformers.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Mapping

There is no available high-resolution mass spectrometry data for this compound. This analysis would be crucial for confirming its elemental composition by providing a highly accurate mass measurement. Furthermore, tandem mass spectrometry (MS/MS) experiments would be required to elucidate the specific fragmentation pathways of the molecule upon ionization, offering insights into its structural stability and the relative strengths of its chemical bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis and Chromophore Characterization

Information on the ultraviolet-visible absorption spectrum of this compound is not documented. A UV-Vis spectrum would reveal the wavelengths of maximum absorption (λmax), corresponding to electronic transitions within the molecule. This data is essential for characterizing the chromophoric system, which is expected to involve π → π* transitions within the aromatic pyrrole and phenyl rings.

X-ray Crystallography: Solid-State Molecular Conformation and Crystal Packing Analysis (if applicable)

No crystal structure for this compound has been deposited in crystallographic databases. Consequently, a definitive analysis of its solid-state conformation and crystal packing is not possible.

Bond Lengths, Bond Angles, and Torsional Angles

Without X-ray crystallography data, the precise bond lengths, bond angles, and torsional angles that define the three-dimensional structure of this compound in the solid state remain undetermined.

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

A detailed description of the intermolecular interactions, such as potential hydrogen bonds or π-π stacking, which govern the crystal packing of this compound, cannot be provided in the absence of a solved crystal structure.

Computational Chemistry and Theoretical Investigations of 1 3 Fluoro 4 Methylphenyl 1h Pyrrole

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole, these calculations would provide a deep understanding of its reactivity, stability, and spectroscopic properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energetics

The Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity.

A hypothetical study on this compound would involve calculating these energy levels. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group on the phenyl ring would be expected to significantly influence the electronic distribution and thus the HOMO and LUMO energies. A data table summarizing these hypothetical calculated energies would be a central part of such an investigation.

Table 1: Hypothetical HOMO-LUMO Energetics of this compound

Parameter Energy (eV)
HOMO Energy (Value)
LUMO Energy (Value)
HOMO-LUMO Gap (Value)

(Note: The values in this table are placeholders and would need to be determined by actual quantum chemical calculations.)

Analysis of the Electrostatic Potential Surface (EPS) for Reactivity Insights

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The EPS maps color-code the surface of the molecule based on its electrostatic potential, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, an EPS analysis would likely show a region of negative potential around the nitrogen atom of the pyrrole (B145914) ring and the fluorine atom, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the pyrrole and phenyl rings would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Density Functional Theory (DFT) Studies on Geometric Optimization and Energetics

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and geometry of molecules. It offers a good balance between accuracy and computational cost, making it a popular choice for studying medium to large-sized molecules.

Conformational Analysis and Rotational Barriers of the Phenyl-Pyrrole Torsion

The bond connecting the phenyl and pyrrole rings in this compound allows for rotation, leading to different spatial arrangements or conformations. A detailed conformational analysis using DFT would identify the most stable conformation (the one with the lowest energy) and any other low-energy conformers.

Furthermore, the energy barrier to rotation around this bond, known as the rotational barrier, is a key factor in determining the molecule's flexibility. By calculating the energy of the molecule at various dihedral angles between the two rings, a potential energy surface can be generated, from which the rotational barrier can be determined.

Table 2: Hypothetical Conformational Analysis Data for this compound

Conformer Dihedral Angle (°) Relative Energy (kcal/mol)
Global Minimum (Value) 0.00
Transition State (Value) (Value)

(Note: The values in this table are placeholders and would need to be determined by DFT calculations.)

Prediction of Vibrational Frequencies and Comparison with Experimental Spectra

DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of its atoms. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the molecule's structure and assign its spectral bands.

For this compound, the calculated vibrational spectrum would show characteristic peaks for the C-H, C-N, C-F, and C-C stretching and bending modes of the pyrrole and substituted phenyl rings. A comparison with an experimental spectrum, if available, would provide a powerful validation of the computational model.

Molecular Dynamics (MD) Simulations of this compound in Solvated Environments

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, Molecular Dynamics (MD) simulations can be used to study the behavior of molecules in a more realistic solvated environment. MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic processes that occur in solution.

An MD simulation of this compound in a solvent such as water or an organic solvent would reveal how the solvent molecules interact with the solute and how these interactions affect its conformation and dynamics. This information is crucial for understanding the behavior of the molecule in real-world applications.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Frameworks

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property-describing features of a molecule with its biological activity or physicochemical properties, respectively. These models are built upon the calculation of molecular descriptors, which are numerical representations of a molecule's chemical information. For this compound, a QSAR or QSPR study would involve the calculation of a wide array of descriptors to build a predictive model.

Calculation of Molecular Descriptors Relevant to Reactivity and Electronic Properties

A multitude of molecular descriptors can be calculated to characterize the structure and electronic nature of this compound. These descriptors are broadly categorized into constitutional, topological, geometric, and quantum-chemical descriptors. The latter are particularly important for understanding reactivity and electronic properties.

The substituents on the phenyl ring—a fluorine atom at the meta position and a methyl group at the para position relative to the pyrrole ring—are expected to significantly influence the electronic properties of the molecule. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group through the inductive effect. Conversely, the methyl group is a weak electron-donating group through hyperconjugation. These opposing effects will modulate the electron distribution across the entire molecule.

Below is a table of key molecular descriptors relevant to the reactivity and electronic properties of this compound, with a qualitative discussion of the expected influence of the substituents compared to the unsubstituted 1-phenylpyrrole.

Descriptor CategoryDescriptor NameDefinitionExpected Influence on this compound
Quantum-Chemical HOMO Energy (Highest Occupied Molecular Orbital) Energy of the highest energy orbital containing electrons. Related to the ability to donate electrons.The electron-withdrawing fluorine may slightly lower the HOMO energy, while the electron-donating methyl group may slightly raise it. The net effect will be a fine balance of these opposing influences.
LUMO Energy (Lowest Unoccupied Molecular Orbital) Energy of the lowest energy orbital without electrons. Related to the ability to accept electrons.The electron-withdrawing fluorine is expected to lower the LUMO energy, making the molecule a better electron acceptor.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A smaller gap generally indicates higher reactivity.The competing effects of the substituents make the net change in the HOMO-LUMO gap difficult to predict without explicit calculation, though it is likely to be slightly smaller than in 1-phenylpyrrole.
Dipole Moment A measure of the overall polarity of the molecule.The highly electronegative fluorine atom is expected to induce a significant dipole moment.
Electron Affinity The energy released when an electron is added to a neutral atom or molecule to form a negative ion.Expected to be higher than that of 1-phenylpyrrole due to the electron-withdrawing fluorine.
Ionization Potential The energy required to remove an electron from a neutral atom or molecule.The net effect of the substituents makes this difficult to predict without calculation, but it is likely to be similar to or slightly higher than that of 1-phenylpyrrole.
Topological Topological Polar Surface Area (TPSA) The sum of surfaces of polar atoms in a molecule. Relates to hydrophilicity and transport properties.The presence of the nitrogen and fluorine atoms will contribute to the TPSA.
Physicochemical LogP (Octanol-Water Partition Coefficient) A measure of the lipophilicity of a compound.The presence of the methyl group will increase lipophilicity, while the fluorine atom will have a smaller, opposing effect. Overall, the molecule is expected to be lipophilic.

Reactivity Prediction via Fukui Functions, Electrophilicity Indices, and Nucleophilicity Indices

To gain a more detailed understanding of the reactivity of this compound, we can turn to conceptual Density Functional Theory (DFT), which provides a powerful framework for predicting chemical reactivity. Key concepts in this framework include Fukui functions, electrophilicity indices, and nucleophilicity indices.

Fukui Functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The function essentially describes the change in electron density at a particular point in the molecule when an electron is added or removed.

f+(r) corresponds to the site for nucleophilic attack (where an electron is accepted).

f-(r) corresponds to the site for electrophilic attack (where an electron is donated).

f0(r) corresponds to the site for radical attack.

For this compound, the pyrrole ring is generally electron-rich and thus susceptible to electrophilic attack, particularly at the C2 and C5 positions. The phenyl ring, influenced by the electron-withdrawing fluorine, will have regions of lower electron density, making it more susceptible to nucleophilic attack. The methyl group, being electron-donating, will slightly activate the phenyl ring towards electrophilic substitution, although this effect is likely to be outweighed by the deactivating effect of the pyrrole nitrogen and the fluorine.

Electrophilicity and Nucleophilicity Indices provide a quantitative measure of a molecule's ability to act as an electrophile or a nucleophile.

The global electrophilicity index (ω) is calculated from the electronic chemical potential (μ) and the chemical hardness (η), which are in turn related to the HOMO and LUMO energies. A higher value of ω indicates a stronger electrophile.

The global nucleophilicity index (N) is often defined as the negative of the ionization potential of the nucleophile. A higher value of N indicates a stronger nucleophile.

For this compound, the presence of the fluorine atom is expected to increase the electrophilicity index compared to 1-phenylpyrrole. The electron-donating character of the pyrrole ring and the methyl group will contribute to its nucleophilic character.

The following table summarizes the expected reactivity patterns for this compound based on these theoretical concepts.

Reactivity DescriptorPredicted Reactivity of this compound
Fukui Function (f-) The highest values are expected on the C2 and C5 carbons of the pyrrole ring, indicating these are the most likely sites for electrophilic attack.
Fukui Function (f+) The highest values are likely to be found on the carbon atoms of the phenyl ring, particularly those influenced by the electron-withdrawing fluorine atom, indicating these are the most probable sites for nucleophilic attack.
Global Electrophilicity Index (ω) Expected to be moderate. The electron-withdrawing fluorine will increase its electrophilicity compared to 1-phenylpyrrole.
Global Nucleophilicity Index (N) Expected to be moderate. The electron-rich pyrrole ring and the methyl group contribute to its nucleophilic character.

Chemical Reactivity and Mechanistic Pathways of 1 3 Fluoro 4 Methylphenyl 1h Pyrrole

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) and Phenyl Rings

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction for both the pyrrole and the phenyl moieties of the title compound. However, the high reactivity of the pyrrole ring generally dictates the initial site of reaction under mild conditions. onlineorganicchemistrytutor.comslideshare.net

The pyrrole ring is significantly more nucleophilic than benzene. Electrophilic attack occurs preferentially at the C2 (α) position, as the resulting cationic intermediate (arenium ion) is stabilized by three resonance structures, compared to only two for attack at the C3 (β) position. pearson.comquimicaorganica.org The N-aryl substituent can influence this reactivity, but the α-directing effect typically dominates.

On the phenyl ring, the directing effects of the substituents must be considered. The methyl group at C4 is an ortho-, para-directing activator. The fluoro group at C3 is also ortho-, para-directing but is generally considered a deactivator for EAS due to its strong inductive electron withdrawal. The combined effect of these substituents would direct incoming electrophiles to the positions ortho and para relative to the activating methyl group (C3 and C5) and ortho/para to the fluoro group (C2 and C4). Considering the steric hindrance and the positions already occupied, the most likely sites for substitution on the phenyl ring are C2 and C6.

Halogenation of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole is expected to proceed readily on the pyrrole ring under mild conditions, owing to its high electron density. Reagents such as N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) are typically sufficient, avoiding the harsh conditions of elemental halogens that can lead to polymerization. wikipedia.org

On the Pyrrole Ring: The reaction is predicted to show high regioselectivity for the C2 and C5 positions. Monohalogenation will primarily yield 1-(3-Fluoro-4-methylphenyl)-2-halopyrrole. If excess halogenating agent is used, polyhalogenation can occur, leading to 2,5-dihalo and eventually 2,3,4,5-tetrahalopyrrole derivatives. acs.org

On the Phenyl Ring: Halogenation of the less reactive phenyl ring would require more forcing conditions, likely with a Lewis acid catalyst. The directing effects of the existing substituents would favor substitution at the C2 and C6 positions.

Table 1: Predicted Outcomes of Halogenation Reactions

Reagent (1 equiv.)Predominant Product on Pyrrole RingPredominant Product on Phenyl Ring (Forcing Conditions)
N-Bromosuccinimide (NBS)2-Bromo-1-(3-fluoro-4-methylphenyl)-1H-pyrrole1-(2-Bromo-3-fluoro-4-methylphenyl)-1H-pyrrole
N-Iodosuccinimide (NIS)1-(3-Fluoro-4-methylphenyl)-2-iodo-1H-pyrrole1-(3-Fluoro-2-iodo-4-methylphenyl)-1H-pyrrole

The high sensitivity of the pyrrole ring to strong acids necessitates the use of mild conditions for nitration and sulfonation to prevent polymerization or degradation.

Nitration: Direct nitration using concentrated nitric acid and sulfuric acid would likely result in the decomposition of the pyrrole moiety. A milder reagent, such as acetyl nitrate (B79036) (generated in situ from nitric acid and acetic anhydride) at low temperatures, is typically employed for nitrating pyrroles. quimicaorganica.org This would favor substitution on the pyrrole ring, yielding a mixture of 2-nitro and 3-nitro isomers, with the 2-nitro product generally being the major isomer. Nitration on the phenyl ring would require conditions that favor substitution on the less activated ring, which could be challenging to achieve selectively. If successful, nitration would be directed to the C2 and C6 positions of the phenyl ring.

Sulfonation: Sulfonation of pyrrole is often accomplished using a mild sulfonating agent like the pyridine-sulfur trioxide complex (Py·SO₃) to avoid polymerization caused by concentrated sulfuric acid. wikipedia.org The reaction is expected to yield this compound-2-sulfonic acid. Sulfonation of the phenyl ring is less likely under these conditions.

Friedel-Crafts reactions on pyrroles are complicated by the ring's high reactivity and the tendency of the nitrogen atom to coordinate with the Lewis acid catalyst, which deactivates the ring.

Acylation: This reaction is more successful than alkylation and typically proceeds with high regioselectivity at the C2 position. nsf.gov Milder Lewis acids (e.g., SnCl₄, ZnCl₂) or specific conditions may be required. pearson.com The reaction of this compound with an acyl chloride (e.g., acetyl chloride) and a suitable Lewis acid is expected to yield the 2-acylated product. A key advantage of Friedel-Crafts acylation is that the resulting acyl group is electron-withdrawing, which deactivates the ring and prevents further acylation. organic-chemistry.orglibretexts.org

Alkylation: Friedel-Crafts alkylation is generally difficult to control with highly activated systems like pyrrole. Problems include polyalkylation (the alkylated product is more reactive than the starting material) and carbocation rearrangements. libretexts.orgwikipedia.org Using strong Lewis acids like AlCl₃ often leads to polymerization. Therefore, achieving selective mono-alkylation of this compound is challenging.

Oxidation and Reduction Chemistry of the Pyrrole Ring and Substituted Phenyl Group

The oxidative and reductive stability of this compound is limited by the sensitivity of the pyrrole ring.

Oxidation: The electron-rich pyrrole ring is susceptible to oxidation and polymerization by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. youtube.comleah4sci.com Selective oxidation of the methyl group on the phenyl ring to a carboxylic acid or an alcohol is therefore challenging, as conditions required for this transformation would likely degrade the pyrrole ring.

Reduction: The aromatic pyrrole ring can be reduced to a non-aromatic pyrrolidine (B122466) ring. This typically requires catalytic hydrogenation under more forcing conditions than those used for simple alkenes, such as high-pressure hydrogen gas with catalysts like rhodium on carbon (Rh/C) or nickel. researchgate.netyoutube.com The phenyl ring is generally stable under these conditions. Birch reduction offers an alternative method for the partial reduction of the pyrrole ring. wikipedia.org

Table 2: Predicted Outcomes of Oxidation and Reduction Reactions

Reaction TypeReagent/ConditionsExpected Major Product/Outcome
ReductionH₂ (high pressure), Rh/C or Ni catalyst1-(3-Fluoro-4-methylphenyl)pyrrolidine
OxidationKMnO₄ or H₂CrO₄Decomposition/Polymerization of the pyrrole ring

Cycloaddition Reactions (e.g., Diels-Alder Reactions involving the Pyrrole Ring)

Due to its aromatic stability, the pyrrole ring is a reluctant diene in [4+2] cycloaddition reactions like the Diels-Alder reaction. libretexts.org Its participation in such reactions is generally limited to reactions with highly reactive dienophiles, and often requires high temperatures or Lewis acid catalysis to proceed. wikipedia.org

The reactivity of the pyrrole ring as a diene can be enhanced by the presence of electron-withdrawing groups on the nitrogen atom. masterorganicchemistry.com The 3-fluoro-4-methylphenyl substituent in the title compound is not strongly electron-withdrawing, meaning the pyrrole ring is not significantly activated for Diels-Alder reactions. However, cycloaddition with very reactive dienophiles, such as maleic anhydride (B1165640) or dimethyl acetylenedicarboxylate (B1228247) (DMAD), could potentially occur under thermal conditions to form the corresponding 7-azabicyclo[2.2.1]heptene derivative. Another possible cycloaddition is with in-situ generated benzynes, which has been shown to occur with N-arylpyrroles. nih.gov

Transition Metal-Catalyzed Functionalization and Cross-Coupling Reactions

Transition metal catalysis represents a powerful tool for the selective functionalization of aromatic and heteroaromatic compounds. For this compound, these reactions would be crucial for the synthesis of more complex derivatives with potential applications in medicinal chemistry and materials science.

C-H Activation Strategies at the Pyrrole and Phenyl Positions

Direct C-H activation is a highly sought-after strategy for its atom and step economy. In the case of this compound, there are several potential sites for C-H activation on both the pyrrole and the phenyl rings.

The pyrrole ring, being electron-rich, is generally susceptible to electrophilic attack. However, under transition metal catalysis, the regioselectivity of C-H activation can be directed. The C2 and C5 positions of the pyrrole ring are typically the most reactive sites for C-H functionalization due to electronic effects. The C3 and C4 positions are less favored.

On the phenyl ring, the fluorine and methyl substituents influence the electronic properties and steric accessibility of the C-H bonds. The fluorine atom acts as a weak deactivator through its inductive effect but can also act as a directing group in certain catalytic systems. The methyl group is an activating group. The positions ortho, meta, and para to these substituents will exhibit different reactivities. Specifically, the C-H bond ortho to the methyl group and the C-H bonds ortho to the fluorine atom are potential sites for directed C-H activation.

Table 1: Potential Sites for C-H Activation in this compound

RingPositionElectronic/Steric InfluencePredicted Reactivity
PyrroleC2, C5Electron-rich, sterically accessibleHigh
PyrroleC3, C4Less electron-richModerate
PhenylC2' (ortho to pyrrole)Sterically hinderedLow to Moderate
PhenylC5' (ortho to methyl)Electron-rich, sterically accessibleHigh
PhenylC6' (ortho to fluorine)Electron-poor, potential for F-directingModerate to High

Note: This table is predictive and based on general principles of C-H activation. Actual reactivity would depend on the specific catalyst, directing group, and reaction conditions.

Suzuki, Stille, and Heck Coupling Reactions with Derivatized Pyrroles

To participate in Suzuki, Stille, and Heck coupling reactions, this compound would first need to be derivatized with a suitable functional group, typically a halide (Br, I) or a triflate on either the pyrrole or phenyl ring.

Suzuki Coupling: This reaction involves the cross-coupling of an organoboron compound with an organohalide. A borylated derivative of this compound could be coupled with various aryl or vinyl halides. Conversely, a halogenated derivative could be coupled with a boronic acid or ester.

Stille Coupling: This reaction utilizes an organotin reagent and an organohalide. A stannylated derivative of the title compound would react with a range of electrophiles under palladium catalysis.

Heck Coupling: This reaction couples an unsaturated halide with an alkene. A halogenated this compound could be reacted with various alkenes to introduce vinyl groups.

The regioselectivity of these cross-coupling reactions would be determined by the position of the initial functionalization (e.g., bromination).

Table 2: Hypothetical Cross-Coupling Reactions of Derivatized this compound

ReactionPyrrole DerivativeCoupling PartnerPotential Product
Suzuki2-Bromo-1-(3-fluoro-4-methylphenyl)-1H-pyrrolePhenylboronic acid2-Phenyl-1-(3-fluoro-4-methylphenyl)-1H-pyrrole
Stille5-Tributylstannyl-1-(3-fluoro-4-methylphenyl)-1H-pyrroleIodobenzene5-Phenyl-1-(3-fluoro-4-methylphenyl)-1H-pyrrole
Heck4-Iodo-1-(3-fluoro-4-methylphenyl)-1H-pyrroleStyrene4-Styryl-1-(3-fluoro-4-methylphenyl)-1H-pyrrole

Note: The feasibility and yields of these reactions would require experimental validation.

Investigations of Reaction Intermediates and Transition States using Spectroscopic and Computational Methods

The elucidation of reaction mechanisms is fundamental to optimizing reaction conditions and developing new catalytic systems. For the transition metal-catalyzed reactions of this compound, a combination of spectroscopic and computational methods would be invaluable.

Spectroscopic Methods: Techniques such as in-situ NMR spectroscopy, IR spectroscopy, and mass spectrometry could be employed to detect and characterize key reaction intermediates, such as oxidative addition complexes, transmetalation intermediates, and reductive elimination precursors. These experimental observations would provide direct evidence for the proposed catalytic cycles.

Computational Methods: Density Functional Theory (DFT) calculations are a powerful tool for modeling reaction pathways and understanding the energetics of transition states and intermediates. For the reactions of this compound, computational studies could:

Predict the most favorable sites for C-H activation.

Elucidate the detailed mechanism of oxidative addition, transmetalation, and reductive elimination steps in cross-coupling reactions.

Explain the role of ligands on the metal center in controlling reactivity and selectivity.

Rationalize the observed regioselectivity in functionalization reactions.

By combining experimental and computational approaches, a comprehensive understanding of the chemical reactivity and mechanistic pathways of this compound could be achieved, paving the way for its application in the synthesis of novel and valuable chemical entities. However, it is important to reiterate that specific experimental data for this compound is not currently available in the public domain.

Advanced Research Applications in Materials Science for 1 3 Fluoro 4 Methylphenyl 1h Pyrrole and Its Derivatives

Polymer Chemistry and Advanced Polymeric Materials Research

The field of polymer chemistry has extensively utilized pyrrole (B145914) to create conductive polymers. wikipedia.org N-substitution on the pyrrole ring is a key strategy to modify the properties of the resulting polymers, such as solubility and processability. mdpi.com

1-(3-Fluoro-4-methylphenyl)-1H-pyrrole could serve as a monomer for the synthesis of novel polypyrrole (PPy) derivatives. Standard polypyrrole is known for its high conductivity and environmental stability but suffers from poor solubility, which complicates processing. wikipedia.orgresearchgate.net The introduction of the N-(3-fluoro-4-methylphenyl) group is expected to disrupt the inter-chain packing, thereby improving the polymer's solubility in common organic solvents. mdpi.com

Polymerization would likely proceed through oxidative coupling at the 2 and 5 positions of the pyrrole ring, which can be achieved via chemical or electrochemical methods. wikipedia.org The resulting polymer, poly(this compound), would possess a π-conjugated backbone essential for charge transport. The electronic properties of this polymer would be influenced by the N-aryl substituent. Unlike N-alkyl groups, the N-aryl group can have a more significant electronic impact on the polymer backbone, potentially altering its conductivity and optical properties. scirp.org

Beyond homopolymers, the this compound unit can be incorporated as a building block in more complex conjugated copolymers. In donor-acceptor (D-A) type polymers, which are crucial for organic electronics, the N-arylpyrrole moiety can act as an electron-donating unit. nih.gov By copolymerizing this monomer with various electron-accepting units, researchers can fine-tune the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control is critical for optimizing performance in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govresearchgate.net

The fluorine and methyl groups on the phenyl ring provide additional tools for tuning material properties. The electronegative fluorine atom can lower the HOMO level, potentially increasing the polymer's stability against oxidation, while the methyl group can enhance solubility. The interplay of these substituents allows for the rational design of polymer backbones with tailored optoelectronic and physical properties. mdpi.com

Optoelectronic Materials Research

N-heterocyclic compounds are foundational to many materials used in optoelectronics due to their versatile and tunable photophysical properties. nih.gov The N-arylpyrrole scaffold is a promising candidate for developing new materials for light-emitting and light-harvesting applications.

Small molecules and polymers containing N-heterocyclic structures are widely used as emitters or charge-transporting materials in OLEDs. nih.gov While specific data for this compound is not available, related heterocyclic derivatives have shown significant promise. For instance, devices using carbazole (B46965) derivatives as emitters have achieved high external quantum efficiencies (EQE) and brightness. mdpi.comresearchgate.net The N-arylpyrrole core of the target compound could be functionalized to produce derivatives that emit light in the visible spectrum, with the substitution pattern on the phenyl ring helping to tune the emission color and efficiency.

The performance of various heterocyclic compounds in OLEDs highlights the potential of this materials class. The table below summarizes the performance of OLEDs fabricated with different, related emitter materials.

Emitter Material ClassMax. Luminance (cd/m²)Max. EQE (%)Emission ColorReference
Carbazole Derivative (CZ-1)41308.6%Greenish-Blue mdpi.com
Carbazole Derivative (CZ-2)41049.5%Greenish-Blue mdpi.com
N-Annelated Perylene>620004.2%Green researchgate.net
Pyrene-Benzimidazole2904.3%Pure Blue nih.gov

This table presents data for analogous heterocyclic compounds to illustrate the potential performance of new materials in OLEDs.

In OPVs, N-arylpyrrole derivatives could function within the active layer, typically a blend of electron-donating and electron-accepting materials. The electron-rich nature of the pyrrole ring suggests its role as part of a donor material. nih.gov Fine-tuning the electronic structure through substitution on the aryl ring would be critical for matching the energy levels of the acceptor material to ensure efficient charge separation.

The development of fluorescent probes for detecting ions and small molecules is a significant area of research. nih.gov Probes are often designed with a fluorophore (the signaling unit) and a receptor (the binding unit). Upon binding a specific analyte, the photophysical properties of the fluorophore change, leading to a detectable signal, such as an increase or decrease in fluorescence intensity. nih.govyoutube.com

N-heterocyclic compounds are excellent platforms for creating such sensors. nih.govrsc.org A derivative of this compound could be functionalized with a specific binding group to create a chemosensor. For example, adding a chelating group could make it sensitive to metal ions. The inherent fluorescence of the N-arylpyrrole core could be modulated by photoinduced electron transfer (PeT) or other mechanisms upon analyte binding. nih.gov The fluorine substituent might also participate in specific interactions, such as hydrogen bonding, potentially enhancing the selectivity of the sensor.

Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The self-assembly of π-conjugated molecules into ordered nanostructures is of great interest for creating materials with anisotropic properties, meaning their characteristics depend on direction.

The structure of this compound is well-suited for participating in such interactions. The planar, aromatic pyrrole and phenyl rings can engage in π-π stacking, leading to the formation of columnar or layered structures. The fluorine atom can act as a hydrogen bond acceptor, directing the assembly of molecules into specific, ordered arrangements. While detailed studies on this specific compound are lacking, research on other tetrapyrrole systems like zinc(II) norcorrole demonstrates the rich supramolecular chemistry that can arise from pyrrole-containing macrocycles, which form stable sandwich complexes with bidentate ligands. chemrxiv.orgresearchgate.net Although a monopyrrole, the principles of intermolecular interaction would similarly apply, potentially allowing derivatives to form well-defined aggregates, liquid crystals, or organogels with applications in sensing and electronics.

Rational Design of Molecular Recognition Elements for Host-Guest Chemistry

The design of synthetic receptors capable of selective binding to specific guest molecules is a cornerstone of host-guest chemistry. Pyrrole-based macrocycles, such as calix researchgate.netpyrroles, are well-established hosts for anions and neutral molecules. nih.gov The introduction of N-aryl substituents on the pyrrole units of these macrocycles can significantly influence their binding affinity and selectivity.

The 3-fluoro-4-methylphenyl group in this compound can be strategically employed in the rational design of molecular recognition elements. The fluorine atom can participate in non-covalent interactions, including hydrogen bonding and halogen bonding, with guest molecules. Simultaneously, the methyl group can provide steric bulk and engage in van der Waals interactions. This dual functionality allows for the creation of highly specific binding pockets. For instance, incorporating this moiety into a calix researchgate.netpyrrole framework could lead to receptors with tailored affinities for guests containing complementary functionalities. rsc.org

Receptor Type Potential Guest Molecules Key Interactions Potential Applications
Calix researchgate.netpyrrole bearing this compound unitsAnions (e.g., halides, carboxylates), Neutral molecules (e.g., N-oxides)Hydrogen bonding, Halogen bonding, π-π stacking, van der Waals forcesIon sensing, Catalysis, Drug delivery
Acyclic oligopyrroles with 3-fluoro-4-methylphenyl substituentsPlanar aromatic molecules, Fullerenesπ-π stacking, CH-π interactionsMolecular electronics, Supramolecular assembly

This table presents hypothetical applications based on the known properties of similar compounds.

Formation of Nanostructures and Hybrid Materials (e.g., Nanocomposites)

The development of nanostructured and hybrid materials is driven by the goal of achieving synergistic properties that surpass those of the individual components. Pyrrole and its derivatives are key precursors for the synthesis of conducting polymers like polypyrrole. mdpi.com The functionalization of the pyrrole monomer with a 3-fluoro-4-methylphenyl group can impart desirable characteristics to the resulting polymer and its nanocomposites.

The presence of the N-aryl substituent can enhance the solubility and processability of the corresponding polypyrrole, facilitating its integration into various matrices to form nanocomposites. mdpi.com For example, nanocomposites of modified polypyrrole with carbon nanotubes or graphene could exhibit improved mechanical strength, thermal stability, and electrical conductivity. The fluorine and methyl groups can also influence the interfacial interactions between the polymer and the filler material, leading to enhanced performance in applications such as electromagnetic interference (EMI) shielding, sensors, and energy storage devices.

Nanocomposite System Potential Filler Material Anticipated Property Enhancement Potential Application
Poly(this compound)Carbon Nanotubes (CNTs)Increased electrical conductivity, improved mechanical strengthConductive coatings, EMI shielding
Poly(this compound)Graphene Oxide (GO)Enhanced thermal stability, tailored electronic propertiesGas sensors, Supercapacitors
Poly(this compound)Metal Oxide Nanoparticles (e.g., TiO₂, ZnO)Improved photocatalytic activity, enhanced charge separationPhotocatalysis, Solar cells

This table illustrates potential nanocomposite systems and their expected benefits based on the properties of functionalized polypyrroles.

Coordination Chemistry and Ligand Design for Metal Complexes

The pyrrole moiety can act as a versatile ligand in coordination chemistry, and the introduction of an N-aryl substituent allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes.

Pyrrole as a Ligand in Organometallic Catalysis

Pyrrole-based ligands have found application in a variety of catalytic transformations. nih.gov The electronic nature of the N-substituent on the pyrrole ring can significantly impact the catalytic activity of the corresponding metal complex. The 3-fluoro-4-methylphenyl group in this compound presents a unique electronic profile, with the electron-withdrawing fluorine atom and the electron-donating methyl group influencing the electron density at the nitrogen atom and, consequently, the coordinated metal center.

Study of Spin-State Chemistry in Pyrrole-Metal Complexes

The spin state of a metal ion in a coordination complex is determined by the ligand field strength. mdpi.com Ligands that create a large energy splitting of the metal d-orbitals favor a low-spin state, while those that induce a smaller splitting lead to a high-spin state. The ability to control the spin state is crucial for the development of magnetic materials and spin-crossover compounds.

The electronic character of the N-aryl substituent on a pyrrole ligand can influence the ligand field strength it imparts on a metal center. mdpi.com The opposing electronic effects of the fluorine and methyl groups in the 3-fluoro-4-methylphenyl substituent offer a means to subtly tune the ligand field. By systematically varying the substituents on the phenyl ring of N-aryl pyrrole ligands, it is possible to modulate the spin state of coordinated metal ions like iron(II) or cobalt(II). This approach could lead to the rational design of new spin-crossover materials with transition temperatures tailored for specific applications, such as molecular switches and sensors. whiterose.ac.uk

Metal Ion Coordination Geometry Potential Spin State Controlling Factor
Fe(II)OctahedralHigh-spin or Low-spinLigand field strength influenced by the 3-fluoro-4-methylphenyl group
Co(II)Tetrahedral or OctahedralHigh-spin or Low-spinSteric and electronic effects of the N-aryl pyrrole ligand
Ni(II)Square Planar or OctahedralDiamagnetic or ParamagneticLigand design to control coordination geometry and ligand field

This table provides examples of how the ligand properties of this compound could influence the spin states of various metal complexes.

Surface Chemistry and Adsorption Phenomena of this compound on Various Substrates

The study of how molecules interact with and adsorb onto surfaces is fundamental to many technologies, including catalysis, sensing, and microelectronics. The adsorption behavior of this compound on different substrates will be governed by a combination of interactions involving the pyrrole ring, the aromatic phenyl ring, and the fluoro and methyl substituents.

On metallic surfaces, such as gold or platinum, the π-system of the pyrrole and phenyl rings can lead to chemisorption. The orientation of the molecule on the surface will be influenced by the interplay between these π-interactions and potential interactions of the fluorine atom with the surface. researchgate.net On oxide surfaces, such as silica (B1680970) or alumina, hydrogen bonding between surface hydroxyl groups and the fluorine atom or the π-cloud of the aromatic rings can play a significant role. mdpi.com

The presence of both an electron-withdrawing and an electron-donating group on the phenyl ring can create a dipole moment that influences the molecule's orientation in an electric field and its interaction with polar surfaces. Understanding these adsorption phenomena is crucial for applications such as the development of molecular sensors, where the adsorption of the target molecule onto a functionalized surface leads to a detectable signal, and in the fabrication of organic electronic devices, where the interface between the organic material and the electrode is critical to device performance.

Rational Design of Functional Materials Incorporating this compound for Specific Performance

The true potential of this compound lies in its use as a building block for the rational design of functional materials with precisely tailored properties. mdpi.com By strategically incorporating this molecule into larger structures, it is possible to create materials with specific performance characteristics for a wide range of applications.

In the field of organic electronics, for example, the electronic properties of this compound can be harnessed. researchgate.net The combination of the electron-donating pyrrole and the electronically modified phenyl ring can be used to tune the HOMO and LUMO energy levels of organic semiconductors. This is critical for optimizing charge injection and transport in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.

Furthermore, the ability of the 3-fluoro-4-methylphenyl group to engage in specific non-covalent interactions can be exploited in the design of self-assembling materials. By engineering complementary interactions, it is possible to guide the formation of well-ordered supramolecular structures with interesting optical or electronic properties. This approach is promising for the development of advanced materials for applications in nanotechnology and sensing.

Future Research Directions and Unexplored Avenues for 1 3 Fluoro 4 Methylphenyl 1h Pyrrole

Exploration of Novel and Sustainable Synthetic Pathways

While classical methods for pyrrole (B145914) synthesis, such as the Paal-Knorr or Hantzsch syntheses, are well-established, future research should prioritize the development of more efficient, economical, and environmentally benign routes to 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole and its derivatives. semanticscholar.org The principles of green chemistry offer a guiding framework for this endeavor, encouraging the use of less hazardous substances, renewable feedstocks, and energy-efficient conditions. semanticscholar.orgresearchgate.net

Future explorations should focus on:

Catalytic Innovations: Investigating novel catalysts, such as iridium-based systems that can operate under mild conditions, could provide highly selective and efficient pathways. nih.gov The use of recyclable heterogeneous catalysts like nano sulfated zirconia or Pd/C on HZSM-5 also presents a promising eco-friendly alternative to traditional liquid acids. researchgate.netresearchgate.net

Alternative Starting Materials: Research into utilizing renewable resources, such as secondary alcohols and amino alcohols, as starting materials could significantly enhance the sustainability of the synthesis. nih.gov

Solvent-Free and Aqueous Conditions: Shifting away from volatile organic solvents towards water-based or solvent-free reaction conditions is a critical goal. researchgate.netnih.gov Methodologies involving the condensation of pyrrole and aldehydes in water-methanol mixtures, for example, represent a greener approach. nih.gov

Table 1: Promising Sustainable Synthetic Strategies for Pyrrole Derivatives
Synthetic StrategyKey FeaturesPotential Advantages for this compound SynthesisReference
Iridium-Catalysed DeoxygenationUses secondary alcohols and amino alcohols; mild conditions.High atom economy, use of renewable feedstocks. nih.gov
Nano Sulfated Zirconia CatalysisSolid acid catalyst, solvent-free conditions.Catalyst is recyclable, non-toxic, and inexpensive. researchgate.net
Aqueous HCl-Catalysed CondensationUses water-methanol mixtures, avoids expensive oxidizing agents.Reduced reliance on chlorinated solvents, cost-effective for large-scale production. nih.gov
Ultrasound-Assisted SynthesisIncreases reaction rates and avoids high temperatures.Energy efficiency, potentially higher yields in shorter times. semanticscholar.orgresearchgate.net

In-depth Mechanistic Investigations of Complex Transformation Pathways

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is crucial for optimizing existing protocols and discovering new reactions. While the reactivity of the core pyrrole ring is generally understood, the influence of the specific 3-fluoro-4-methylphenyl substituent on reaction pathways remains largely unexplored.

Future mechanistic studies should include:

Kinetic Analysis: Detailed kinetic studies, similar to those performed on the conjugate addition of pyrroles to β-Fluoro-β-nitrostyrenes, can reveal the substituent effects and activation parameters of key reactions. nih.gov This would provide quantitative insights into how the electronic properties of the substituted phenyl ring influence reaction rates and outcomes.

Intermediate Trapping and Spectroscopic Analysis: Employing techniques to trap and characterize reaction intermediates would provide direct evidence for proposed mechanistic pathways. Advanced spectroscopic methods can help elucidate the structures of transient species.

Isotopic Labeling Studies: Using isotopically labeled starting materials can help trace the path of atoms throughout a reaction, confirming bond-forming and bond-breaking events.

Computational Modeling: Quantum chemical computations can be used to model reaction energy profiles, identify transition states, and predict the feasibility of different mechanistic pathways, complementing experimental findings. researchgate.net

Theoretical Prediction of Undiscovered Reactivity Patterns and Properties

Computational chemistry and in silico modeling are powerful tools for predicting the physical, chemical, and biological properties of molecules before they are synthesized and tested. Applying these methods to this compound can accelerate the discovery of new functionalities and applications.

Key areas for theoretical investigation include:

Mapping Electrostatic Potential and Frontier Orbitals: Calculating the molecule's electrostatic potential surface and the energies of its frontier molecular orbitals (HOMO and LUMO) can predict its reactivity towards electrophiles and nucleophiles, as well as its behavior in cycloaddition reactions.

Prediction of Pharmacokinetic Properties (ADMET): In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its derivatives. mdpi.com This is invaluable for early-stage drug discovery, helping to prioritize compounds with favorable drug-like profiles. mdpi.com

Virtual Screening and Docking Studies: If a biological target is hypothesized, molecular docking simulations can predict the binding affinity and mode of interaction of this compound with the target protein. This can guide the rational design of more potent derivatives.

Quantum Chemical Calculations of Reaction Pathways: As mentioned in the previous section, theoretical methods like the CCSD(T)//M06-2X method can be employed to investigate complex reaction mechanisms, such as reactions with atmospheric radicals, providing a level of detail that is often difficult to obtain experimentally. researchgate.net

Table 2: Theoretical Approaches for Property Prediction
Theoretical MethodPredicted Property/ApplicationPotential ImpactReference
Quantum Chemical Calculations (e.g., CCSD(T)//M06-2X)Reaction mechanisms, transition states, kinetic parameters.Provides fundamental understanding of reactivity and guides experimental design. researchgate.net
ADMET PredictionDrug-likeness (absorption, distribution, metabolism, excretion, toxicity).Prioritizes derivatives with higher potential for pharmaceutical development. mdpi.com
Molecular DockingBinding affinity and interaction with biological targets.Facilitates structure-based drug design and identifies potential therapeutic uses. nih.gov
Frontier Molecular Orbital (FMO) TheoryElectrophilicity, nucleophilicity, and pericyclic reactivity.Predicts undiscovered chemical reactions and reactivity patterns.

Integration into Multi-component Systems for Synergistic Functionality

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, are highly efficient for creating molecular complexity. researchgate.netnih.gov Exploring the use of this compound as a building block in MCRs could lead to the rapid synthesis of diverse chemical libraries and novel functional molecules. rsc.org

Future research should aim to:

Design Novel MCRs: Develop new MCRs where this compound acts as a key component. This could involve leveraging the reactivity of the pyrrole ring or functionalizing it to participate in specific multi-component cascades.

Synthesize Complex Heterocycles: Use the compound as a precursor in MCRs to build more complex, fused, or spiro-heterocyclic systems, which are often associated with interesting biological activities. orientjchem.org

Develop Functional Materials: Incorporate the pyrrole derivative into larger systems, such as polymers or supramolecular assemblies, through MCRs. The unique electronic properties conferred by the fluoro-phenyl group could be harnessed for applications in materials science, such as organic semiconductors or sensors. researchgate.net

Development of High-Throughput Screening Methodologies for the Discovery of New Derivatives and Applications

To unlock the full potential of the this compound scaffold, a systematic exploration of its biological and material properties is necessary. High-throughput screening (HTS) provides a mechanism to rapidly test a large library of derivatives against a panel of biological or functional assays.

The development of an HTS platform would involve:

Combinatorial Synthesis: Creating a diverse library of derivatives by systematically modifying the core structure of this compound. This could be achieved using the novel synthetic methods and MCRs discussed previously.

Assay Development: Designing and validating robust HTS assays. For biomedical applications, this could involve cell-based assays to screen for anticancer, antibacterial, or anti-inflammatory activity. nih.govnih.gov For materials science, assays could screen for desired properties like fluorescence, conductivity, or catalytic activity.

Hit Identification and Optimization: Following the primary screen, identified "hits" would undergo further validation and optimization. This iterative process, combining synthesis and screening, is a powerful engine for discovering lead compounds for drug development or new materials. nih.gov A successful HTS campaign on a related thieno[3,2-b]pyrrole-5-carboxamide scaffold, for instance, led to the identification of a potent enzyme inhibitor. nih.gov

By pursuing these focused avenues of research, the scientific community can systematically build upon the foundational knowledge of this compound, paving the way for the discovery of new scientific principles and valuable applications.

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole?

The Clausson-Kaas pyrrole synthesis is a foundational method for aryl-substituted pyrroles. For example, 1-(4-bromophenyl)-1H-pyrrole was synthesized via this route using pyrrole and an aryl halide under basic conditions, achieving yields up to 93% . Adapting this method, researchers can substitute 3-fluoro-4-methylphenyl bromide as the electrophilic partner. Key steps include:

  • Reagent choice : Use NaH or KOH as a base to deprotonate pyrrole.
  • Solvent optimization : Dichloromethane/hexane mixtures are effective for precipitation-based purification.
  • Yield monitoring : TLC (e.g., hexane/EtOAc 9:1) and 1H^1H NMR (CDCl3_3, δ 6.2–7.3 ppm for pyrrole protons) ensure reaction progress .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Multinuclear NMR (400–500 MHz) is critical:

  • 1H^1H NMR : Aromatic protons in the 3-fluoro-4-methylphenyl group appear as complex multiplets (δ 6.8–7.5 ppm), while pyrrole protons resonate as doublets (δ 6.2–6.4 ppm, J = 2–3 Hz) .
  • 13C^{13}C NMR : The fluoro-substituted carbon shows a characteristic downfield shift (~160 ppm for C-F), and the methyl group appears at ~20 ppm .
  • IR : Stretching vibrations for C-F (1100–1250 cm1^{-1}) and pyrrole C=C (1500–1600 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. What strategies can improve regioselectivity in the synthesis of fluorinated pyrrole derivatives?

Regioselectivity challenges arise in electrophilic substitution due to competing positions on the pyrrole ring. Strategies include:

  • Directing groups : Introducing temporary substituents (e.g., ester groups) to steer fluorination or methylation, followed by removal .
  • Catalytic systems : Ni(NIXANTPHOS)-catalyzed cross-coupling allows precise mono-arylation of pyrroles with aryl chlorides, achieving >90% selectivity for the 1-position .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophile activation, favoring substitution at electron-rich pyrrole positions .

Q. How can conflicting NMR data for fluorinated pyrroles be resolved?

Fluorine's strong electronegativity induces splitting patterns that complicate 1H^1H NMR interpretation. Mitigation approaches:

  • Decoupling experiments : Use 19F^{19}F-decoupled 1H^1H NMR to simplify splitting caused by F-H coupling .
  • 2D NMR : HSQC and HMBC correlate 1H^1H-13C^{13}C signals, distinguishing overlapping aromatic and pyrrole peaks .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, aiding assignment of ambiguous signals .

Q. What reaction conditions optimize the yield of this compound in cross-coupling reactions?

Ni- or Pd-catalyzed coupling requires precise optimization:

  • Catalyst loading : 5 mol% Ni(NIXANTPHOS) with NaN(SiMe3_3)2_2 as a base minimizes side reactions (e.g., diarylation) .
  • Temperature : Reactions at 80–100°C balance kinetics and decomposition risks.
  • Workup : Flash chromatography (silica gel, EtOAc/hexane 1:9) removes unreacted aryl halides, improving purity .

Q. How do substituents on the phenyl ring influence the electronic properties of 1-aryl-pyrroles?

The 3-fluoro-4-methyl group induces distinct electronic effects:

  • Electron-withdrawing F : Deactivates the phenyl ring, reducing electrophilic substitution at the para position.
  • Methyl group : Hyperconjugation stabilizes adjacent carbocations, enhancing reactivity in Friedel-Crafts alkylation.
  • Hammett analysis : σm_m (F) = +0.34 and σp_p (CH3_3) = −0.17 create a polarized aryl ring, affecting redox potentials and ligand binding in coordination chemistry .

Methodological Considerations

Q. What purification techniques are recommended for fluorinated pyrroles?

  • Recrystallization : Use CH2 _2Cl2 _2/hexane (1:5) to precipitate pure product, avoiding silica gel interactions that may retain polar impurities .
  • Distillation : For volatile derivatives, fractional distillation under reduced pressure (e.g., 0.1 mmHg, 80°C) separates isomers .

Q. How can researchers troubleshoot low yields in pyrrole functionalization?

Common pitfalls and solutions:

  • Moisture sensitivity : Ensure anhydrous conditions using molecular sieves or Schlenk techniques.
  • Side reactions : Add radical inhibitors (e.g., BHT) to prevent polymerization during heating .
  • Substrate purity : Pre-purify aryl halides via column chromatography to eliminate deactivating impurities .

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